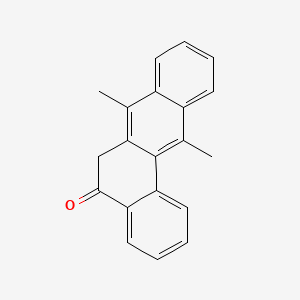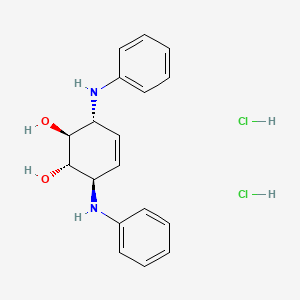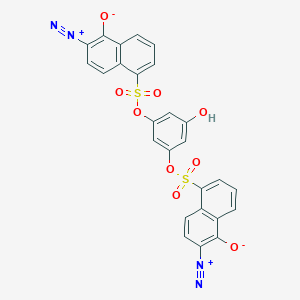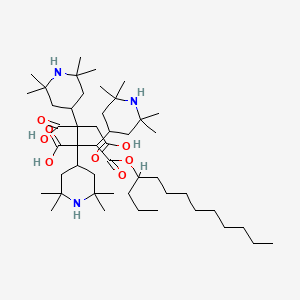
1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de múltiples grupos piperidil y una larga cadena tridecil, lo que lo convierte en una molécula versátil tanto en química sintética como industrial.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato normalmente implica la esterificación del ácido 1,2,3,4-butanotetracarboxílico con 2,2,6,6-tetrametil-4-piperidinol . Las condiciones de reacción suelen incluir el uso de un agente deshidratante para facilitar el proceso de esterificación y lograr altos rendimientos.
Métodos de Producción Industrial
La producción industrial de este compuesto puede emplear procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Por ejemplo, el uso de reactores de lecho fijo microcompactados cargados con catalizadores como 5% Pt/C puede mejorar significativamente la velocidad de reacción y la pureza del producto . La optimización de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Los grupos piperidil pueden oxidarse utilizando reactivos como el diacetoxiyodobenceno.
Reducción: El compuesto puede reducirse en condiciones de hidrogenación en presencia de catalizadores.
Sustitución: Los grupos éster pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como TEMPO (2,2,6,6-tetrametilpiperidina 1-oxilo) y agentes reductores como el hidrógeno gaseoso en presencia de catalizadores de platino . Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas y presiones controladas para garantizar la selectividad y el rendimiento.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación de los grupos piperidil puede conducir a la formación de los correspondientes N-óxidos, mientras que la reducción puede producir derivados completamente hidrogenados.
Aplicaciones Científicas De Investigación
1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se investiga su potencial como agente protector contra el estrés oxidativo en sistemas biológicos.
Medicina: Se explora por sus propiedades antioxidantes y posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo por el cual 1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato ejerce sus efectos es principalmente a través de su capacidad para estabilizar los radicales libres. Los grupos piperidil pueden donar electrones para neutralizar las especies reactivas de oxígeno, protegiendo así los materiales y los sistemas biológicos del daño oxidativo . Este compuesto interactúa con los objetivos moleculares implicados en las vías de estrés oxidativo, contribuyendo a sus efectos protectores.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,6,6-Tetrametilpiperidina 1-Oxilo (TEMPO): Un radical libre estable utilizado en reacciones de oxidación.
N,N′-bis(2,2,6,6-tetrametil-4-piperidil)-1,6-hexanediamina (DTMPA): Otro compuesto con grupos piperidil utilizado en la estabilización de polímeros.
Tris(2,2,6,6-tetrametil-3,5-heptanodionato)manganeso (III): Se utiliza como catalizador en diversas reacciones orgánicas.
Unicidad
1,2,3-Tris(2,2,6,6-tetrametil-4-piperidil) 4-tridecil butano-1,2,3,4-tetracarboxilato es único debido a su combinación de múltiples grupos piperidil y una larga cadena tridecil, lo que le confiere una estabilidad y versatilidad excepcionales. Esta singularidad estructural le permite funcionar de manera efectiva en diversas aplicaciones, desde la estabilización de polímeros hasta posibles usos terapéuticos.
Propiedades
Número CAS |
84696-71-9 |
|---|---|
Fórmula molecular |
C48H87N3O8 |
Peso molecular |
834.2 g/mol |
Nombre IUPAC |
5-oxo-2,3,4-tris(2,2,6,6-tetramethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C48H87N3O8/c1-15-17-18-19-20-21-22-24-35(23-16-2)59-38(54)37(32-25-41(3,4)49-42(5,6)26-32)48(40(57)58,34-29-45(11,12)51-46(13,14)30-34)47(39(55)56,31-36(52)53)33-27-43(7,8)50-44(9,10)28-33/h32-35,37,49-51H,15-31H2,1-14H3,(H,52,53)(H,55,56)(H,57,58) |
Clave InChI |
GAHIGLYNXRPURS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCC)OC(=O)C(C1CC(NC(C1)(C)C)(C)C)C(C2CC(NC(C2)(C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(NC(C3)(C)C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


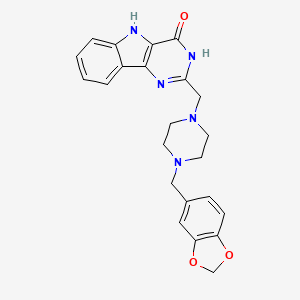
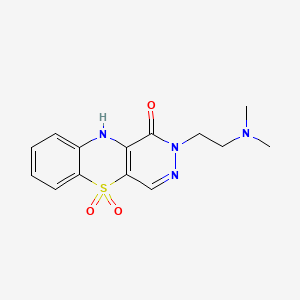
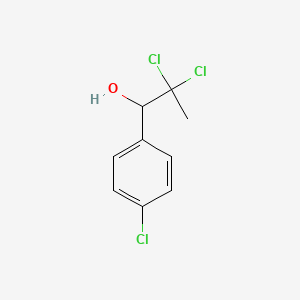
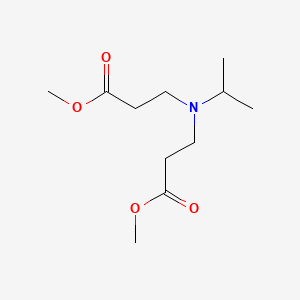
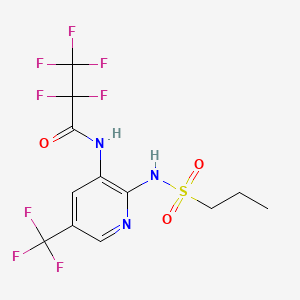
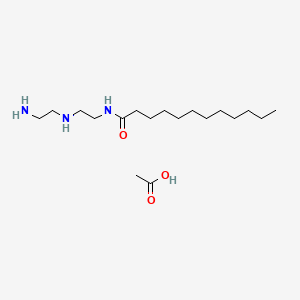
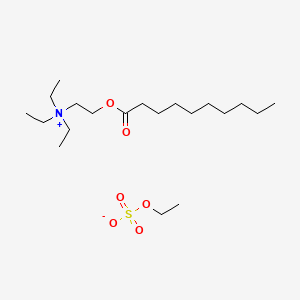

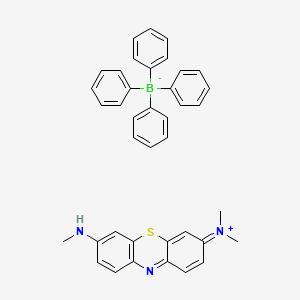
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
